

cyclobutyl(cyclopropyl)methanone chemical properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanone

Cat. No.: B1425382

[Get Quote](#)

Cyclobutyl(cyclopropyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **cyclobutyl(cyclopropyl)methanone**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines known properties with predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.

Chemical and Physical Properties

Cyclobutyl(cyclopropyl)methanone is a ketone featuring two strained cycloalkane rings, a cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This unique structure imparts significant ring strain, influencing its reactivity.^[1] The physical and chemical properties are summarized in the tables below. It is important to note that where experimental data is unavailable, predicted values are provided.

General Properties

Property	Value	Source
CAS Number	14114-01-3	[2]
Molecular Formula	C ₈ H ₁₂ O	[2]
Molecular Weight	124.18 g/mol	[2]
IUPAC Name	cyclobutyl(cyclopropyl)methanone	
SMILES	C1CC(C1)C(=O)C2CC2	[2]
Physical Form	Liquid (Predicted)	[2]

Predicted Physicochemical Data

Property	Predicted Value	Source
Boiling Point	183.2 ± 25.0 °C	
Density	0.945 ± 0.06 g/cm ³	
pKa	-7.21 ± 0.20	

Note: These values are computationally predicted and have not been experimentally verified.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of **cyclobutyl(cyclopropyl)methanone**. The following tables outline the expected spectroscopic signatures based on the known effects of the functional groups and strained rings.

Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Cyclobutyl-CH	3.0 - 3.5	Multiplet
Cyclobutyl-CH ₂ (α to C=O)	2.5 - 3.0	Multiplet
Cyclobutyl-CH ₂ (β to C=O)	1.8 - 2.2	Multiplet
Cyclopropyl-CH	2.0 - 2.5	Multiplet
Cyclopropyl-CH ₂	0.8 - 1.2	Multiplet

Note: The complex splitting patterns arise from the coupling of protons within the two cyclic systems.^[1]

Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
C=O	~210
Cyclobutyl-CH	~45
Cyclobutyl-CH ₂ (α to C=O)	~25
Cyclobutyl-CH ₂ (β to C=O)	~18
Cyclopropyl-CH	~20
Cyclopropyl-CH ₂	~10

Note: The carbonyl carbon is significantly deshielded, while the cyclopropyl carbons appear at unusually high fields due to the ring strain.^[1]

Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm ⁻¹)
Carbonyl (C=O) Stretch	~1700
C-H Stretch (aliphatic)	2800 - 3000

Chemical Reactivity and Synthetic Pathways

The reactivity of **cyclobutyl(cyclopropyl)methanone** is dominated by the presence of the carbonyl group and the strained cyclopropyl and cyclobutyl rings. The cyclopropyl group, in particular, is susceptible to ring-opening reactions, especially when activated by the adjacent ketone. Photochemical reactions, such as the Norrish Type I cleavage, are characteristic of cyclopropyl ketones and can lead to the formation of diradical intermediates and subsequent rearrangements. The cyclobutyl ring can undergo ring-expansion reactions, providing synthetic routes to larger cyclic systems.

Proposed Synthesis of Cyclobutyl(cyclopropyl)methanone

A plausible synthetic route to **cyclobutyl(cyclopropyl)methanone** involves the reaction of a cyclopropyl-containing Grignard reagent with cyclobutanecarbonyl chloride, or a similar coupling reaction. A detailed experimental protocol for a related synthesis is provided below.

This protocol describes a general method for the synthesis of a ketone from an acid chloride and a Grignard reagent, which can be adapted for the synthesis of **cyclobutyl(cyclopropyl)methanone**.

Materials:

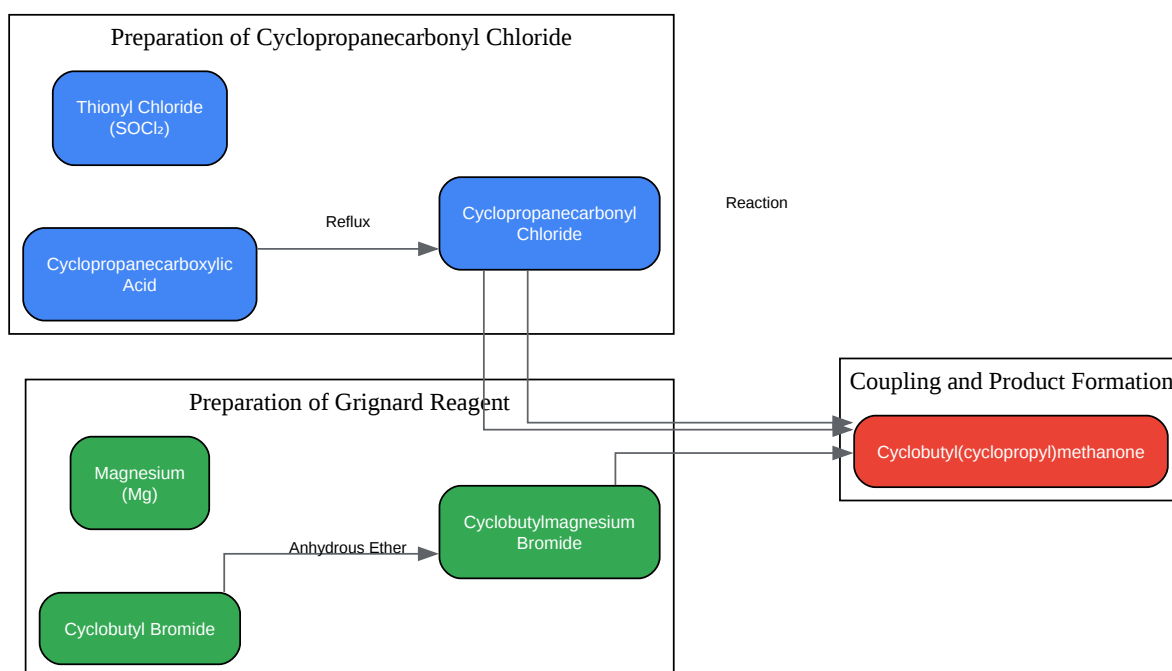
- Cyclopropanecarboxylic acid
- Thionyl chloride (SOCl₂)
- Magnesium turnings
- Cyclobutyl bromide
- Anhydrous diethyl ether
- Dry ice (solid CO₂)
- 6 M HCl

Procedure:

- Preparation of Cyclopropanecarbonyl Chloride:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet, add cyclopropanecarboxylic acid.
 - Slowly add an excess of thionyl chloride.
 - Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.
 - Distill the mixture to obtain pure cyclopropanecarbonyl chloride.
- Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent):
 - In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
 - The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
- Reaction of Grignard Reagent with Acid Chloride:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
- Work-up and Purification:
 - Pour the reaction mixture onto crushed ice and acidify with 6 M HCl.

- Separate the ether layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the ether solution over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure to yield **cyclobutyl(cyclopropyl)methanone**.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **cyclobutyl(cyclopropyl)methanone**.

Safety and Handling

Cyclobutyl(cyclopropyl)methanone is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[2]

- GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)
- Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Research Applications

The unique structural features of **cyclobutyl(cyclopropyl)methanone** make it an interesting building block for organic synthesis and medicinal chemistry. The presence of two different strained rings offers opportunities for selective chemical transformations. Its rigid framework could be explored for the development of novel ligands for biological targets. Further research is needed to fully characterize its reactivity and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Given photochemical reaction A cyclic ketone with an adjacent cyclopropa.. [askfilo.com]
- 2. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cyclobutyl(cyclopropyl)methanone chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425382#cyclobutyl-cyclopropyl-methanone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com